molecular formula C19H19ClN6O B13398854 5-[(8-chloroisoquinolin-3-yl)amino]-3-[1-(dimethylamino)propan-2-yloxy]pyrazine-2-carbonitrile

5-[(8-chloroisoquinolin-3-yl)amino]-3-[1-(dimethylamino)propan-2-yloxy]pyrazine-2-carbonitrile

Cat. No.: B13398854
M. Wt: 382.8 g/mol
InChI Key: SRBJWIBAMIKCMV-UHFFFAOYSA-N
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Description

5-[(8-chloroisoquinolin-3-yl)amino]-3-[1-(dimethylamino)propan-2-yloxy]pyrazine-2-carbonitrile is a complex organic compound with significant applications in scientific research. This compound is known for its role as an inhibitor in various biochemical processes, particularly in the inhibition of checkpoint kinase 1 (Chk1), a protein involved in DNA damage response and cell cycle regulation .

Preparation Methods

The synthesis of 5-[(8-chloroisoquinolin-3-yl)amino]-3-[1-(dimethylamino)propan-2-yloxy]pyrazine-2-carbonitrile involves multiple steps, starting from the preparation of the core pyrazine structure. The synthetic route typically includes:

Chemical Reactions Analysis

5-[(8-chloroisoquinolin-3-yl)amino]-3-[1-(dimethylamino)propan-2-yloxy]pyrazine-2-carbonitrile undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-[(8-chloroisoquinolin-3-yl)amino]-3-[1-(dimethylamino)propan-2-yloxy]pyrazine-2-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of 5-[(8-chloroisoquinolin-3-yl)amino]-3-[1-(dimethylamino)propan-2-yloxy]pyrazine-2-carbonitrile involves the inhibition of checkpoint kinase 1 (Chk1). Chk1 is a serine/threonine-protein kinase that plays a critical role in the DNA damage response by regulating cell cycle checkpoints. By inhibiting Chk1, this compound can prevent the repair of damaged DNA, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds to 5-[(8-chloroisoquinolin-3-yl)amino]-3-[1-(dimethylamino)propan-2-yloxy]pyrazine-2-carbonitrile include other Chk1 inhibitors such as:

The uniqueness of this compound lies in its specific structural features that confer high affinity and selectivity for Chk1, making it a valuable tool in biochemical research and a promising candidate for therapeutic development.

Properties

Molecular Formula

C19H19ClN6O

Molecular Weight

382.8 g/mol

IUPAC Name

5-[(8-chloroisoquinolin-3-yl)amino]-3-[1-(dimethylamino)propan-2-yloxy]pyrazine-2-carbonitrile

InChI

InChI=1S/C19H19ClN6O/c1-12(11-26(2)3)27-19-16(8-21)22-10-18(25-19)24-17-7-13-5-4-6-15(20)14(13)9-23-17/h4-7,9-10,12H,11H2,1-3H3,(H,23,24,25)

InChI Key

SRBJWIBAMIKCMV-UHFFFAOYSA-N

Canonical SMILES

CC(CN(C)C)OC1=NC(=CN=C1C#N)NC2=NC=C3C(=C2)C=CC=C3Cl

Origin of Product

United States

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